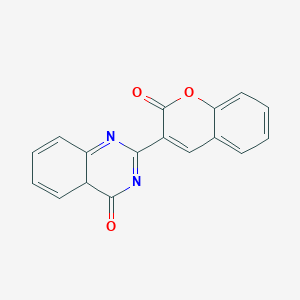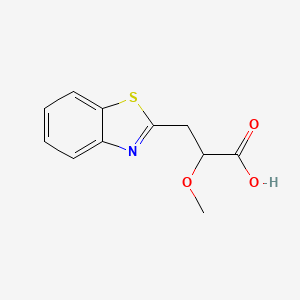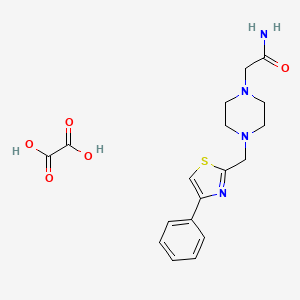
N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” is a synthetic organic compound that features a complex structure with a cyanocycloheptyl group, a nitro-substituted indole moiety, and an acetamide linkage. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” would likely involve multiple steps, including:
Formation of the cyanocycloheptyl group: This could be achieved through the cyanation of a cycloheptane derivative.
Synthesis of the nitro-substituted indole: This might involve nitration of an indole precursor.
Coupling of the indole and cyanocycloheptyl groups: This step could involve a nucleophilic substitution or a similar reaction to link the two moieties.
Formation of the acetamide linkage: This could be achieved through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The nitro group could be reduced to an amine under appropriate conditions.
Reduction: The compound could undergo reduction reactions, particularly at the nitro group.
Substitution: The indole moiety might participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Reduction of the nitro group: Formation of an amine derivative.
Substitution on the indole ring: Various substituted indole derivatives.
科学的研究の応用
Medicinal Chemistry: As a lead compound for drug development, particularly if it exhibits biological activity.
Materials Science: As a building block for novel materials with unique properties.
Biological Studies: To investigate its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
作用機序
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group and indole moiety could play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclohexyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of cycloheptyl.
N-(1-cyanocycloheptyl)-2-(5-nitro-1H-indol-1-yl)acetamide: Similar structure but without the dihydro modification on the indole.
Uniqueness
The unique combination of the cyanocycloheptyl group and the nitro-substituted indole moiety in “N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” might confer distinct chemical and biological properties, making it a valuable compound for further study.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c19-13-18(8-3-1-2-4-9-18)20-17(23)12-21-10-7-14-11-15(22(24)25)5-6-16(14)21/h5-6,11H,1-4,7-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGKWDEGOXAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2454467.png)



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)
![N-(3-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2454474.png)





![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)


